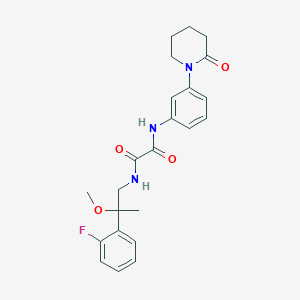

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

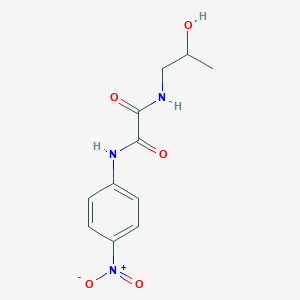

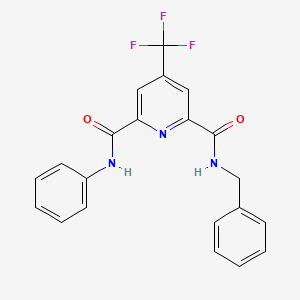

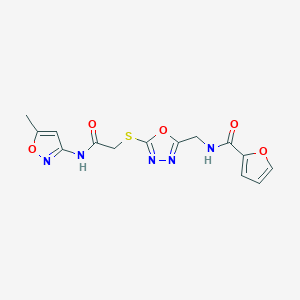

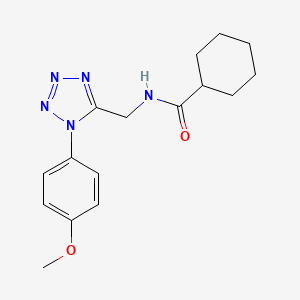

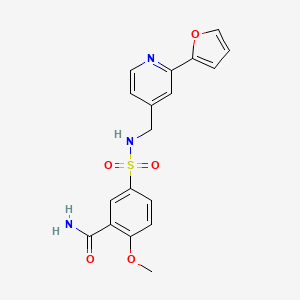

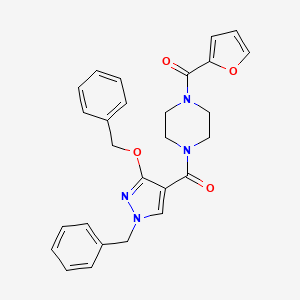

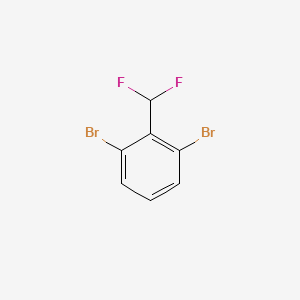

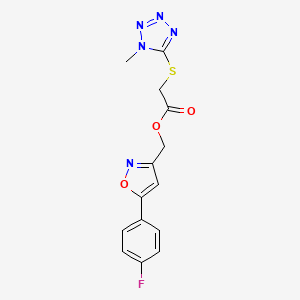

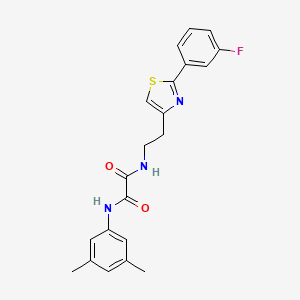

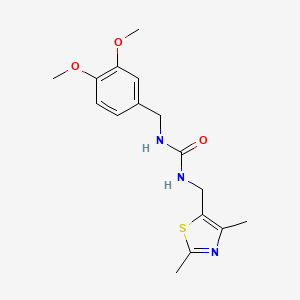

The compound is a complex organic molecule, likely to be a heterocyclic compound due to the presence of non-carbon atoms (nitrogen and oxygen) in the ring structure. It contains functional groups such as amide and ether, which could influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the amide groups, and the fluorophenyl and methoxypropyl groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide groups might be hydrolyzed under certain conditions, and the ether group could potentially be cleaved. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

Discovery and Development of Inhibitors

A substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was identified as a potent and selective Met kinase inhibitor, demonstrating the potential for compounds with similar structures to be used in targeted cancer therapies (Schroeder et al., 2009).

Novel Synthetic Methods

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement has been developed, showcasing innovative methods for synthesizing complex molecules like N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide for various applications (Mamedov et al., 2016).

Radiosynthesis for PET Studies

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of using fluorinated derivatives for the study of cannabinoid receptors in the brain by positron emission tomography (PET), indicating the potential for N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in neuroimaging (Katoch-Rouse & Horti, 2003).

Enantioselective Synthesis

The oxidative enantioselective α-fluorination of aliphatic aldehydes enabled by N-heterocyclic carbene catalysis, where N-fluorobis(phenyl)sulfonimide serves as an oxidant and "F" source, demonstrates advanced synthetic techniques that could be applied to the production of fluorinated compounds like N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, enhancing their applicability in medicinal chemistry (Li, Wu, & Wang, 2014).

Application in Disease Models

The role of specific compounds in modulating feeding, arousal, stress, and drug abuse through Orexin-1 Receptor mechanisms suggests the therapeutic potential of structurally related compounds, including N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, in treating disorders with a compulsive component, such as binge eating or other eating disorders (Piccoli et al., 2012).

Mechanism of Action

Target of Action

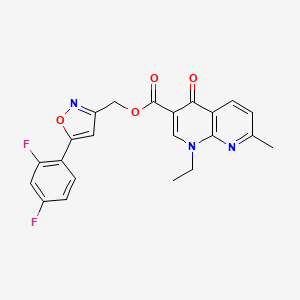

The primary target of this compound, also known as Apixaban , is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing the generation of thrombin . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c1-23(31-2,18-10-3-4-11-19(18)24)15-25-21(29)22(30)26-16-8-7-9-17(14-16)27-13-6-5-12-20(27)28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDZXSYIURVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)

![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)

![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)